Ethyl trans-2-pentenoate

Description

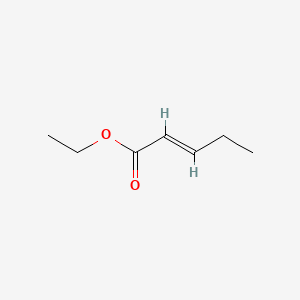

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMKVZDPATUSMS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-84-2, 27805-84-1 | |

| Record name | Ethyl trans-2-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-Pentenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Ethyl trans-2-pentenoate chemical properties and structure

An In-depth Technical Guide to Ethyl trans-2-pentenoate: Structure, Properties, and Applications

Executive Summary

This compound, also known as ethyl (E)-pent-2-enoate, is an unsaturated ester with the chemical formula C₇H₁₂O₂.[1] Characterized by its distinct trans-configuration at the C2-C3 double bond, this compound serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure combines an ethyl ester functional group with a five-carbon backbone containing a double bond, bestowing upon it specific reactivity profiles that are of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, representative synthetic methodologies, and key safety considerations, tailored for a scientific audience.

Molecular Structure and Isomerism

The fundamental identity of this compound is defined by its molecular structure. Its IUPAC name, ethyl (E)-pent-2-enoate, precisely describes the arrangement of its atoms.[2] The molecule consists of a pentenoate backbone with an ethyl group attached to the carboxyl oxygen.

-

E/Z Isomerism: The presence of the carbon-carbon double bond between the second and third carbon atoms gives rise to geometric isomerism. In this compound, the higher priority groups (the carboxyl group and the ethyl group attached to the double bond) are on opposite sides of the double bond, leading to the '(E)' or 'trans' designation.[3] Its corresponding stereoisomer is ethyl (Z)-2-pentenoate.[3][4]

The structural arrangement is critical as it dictates the molecule's physical properties and its stereochemical interactions in chemical reactions.

Caption: 2D structure of ethyl (E)-pent-2-enoate.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its application in experimental design, particularly for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 24410-84-2; 27805-84-1 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][3][5] |

| Molecular Weight | 128.17 g/mol | [1][2][3][5] |

| Appearance | Colorless clear liquid (estimated) | [6] |

| Boiling Point | 149.3 °C at 760 mmHg | [1] |

| Density | 0.907 g/cm³ | [1][7] |

| Flash Point | 45.4 °C | [1] |

| Refractive Index | 1.427 | [1] |

| Solubility | Soluble in alcohol; sparingly soluble in water (1439 mg/L at 25 °C est.) | [6] |

| Vapor Pressure | 4.06 mmHg at 25 °C | [1] |

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be deduced from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), two vinyl protons on the C=C double bond exhibiting characteristic coupling constants for a trans-configuration, and signals for the allylic protons of the terminal ethyl group.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals. Key signals include the carbonyl carbon of the ester group (typically downfield), two olefinic carbons, and the carbons of the two distinct ethyl groups.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹. Other characteristic peaks include C=C stretching around 1650 cm⁻¹ and C-O stretching vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[3][4] The mass spectrum would show the molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns for an ethyl ester, such as the loss of the ethoxy group (-OC₂H₅).

Synthesis and Reaction Chemistry

Representative Synthetic Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

The synthesis of α,β-unsaturated esters like this compound is efficiently achieved via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for generating the thermodynamically stable (E)-isomer with high selectivity.

Causality in Experimental Design: The choice of the HWE reaction is deliberate. Unlike the standard Wittig reaction, the use of a phosphonate ylide, particularly one stabilized by an adjacent ester group, strongly favors the formation of the trans-alkene. The reaction intermediate can adopt a lower energy, staggered conformation that leads directly to the (E)-product, and the resulting phosphate byproduct is water-soluble, simplifying purification.

Step-by-Step Methodology:

-

Deprotonation of the Phosphonate: Triethyl phosphonoacetate is deprotonated using a suitable base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C. The use of NaH ensures irreversible deprotonation to form the reactive nucleophilic ylide.

-

Ylide Formation: The reaction mixture is stirred, allowing for the complete formation of the phosphonate carbanion (ylide).

-

Reaction with Aldehyde: Propanal (CH₃CH₂CHO) is added dropwise to the solution of the ylide at 0 °C. The temperature is kept low to control the exothermic reaction and minimize side products.

-

Olefination: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The ylide attacks the aldehyde carbonyl, proceeding through a transient intermediate to form the C=C double bond.

-

Aqueous Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted from the aqueous phase using a non-polar organic solvent like diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Key Reactivity

-

Hydrogenation: The double bond can be selectively reduced using catalytic hydrogenation (e.g., with H₂ over a Pd/C catalyst) to yield ethyl pentanoate.[8]

-

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, trans-2-pentenoic acid, using strong oxidizing agents.[9]

-

Michael Addition: As an α,β-unsaturated ester, the double bond is electron-deficient and susceptible to conjugate addition (Michael addition) by nucleophiles at the β-carbon.

-

Ester Hydrolysis/Transesterification: The ester group can be hydrolyzed under acidic or basic conditions to yield trans-2-pentenoic acid and ethanol, or undergo transesterification in the presence of another alcohol.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis.[9]

-

Intermediate for Complex Molecules: Its bifunctional nature (ester and alkene) allows for a wide range of subsequent chemical transformations. It can serve as a starting material for synthesizing more complex molecules, including natural products and active pharmaceutical ingredients (APIs). For example, the unsaturated backbone can be incorporated into larger carbon skeletons.

-

Precursor to Bioactive Compounds: Unsaturated fatty acid esters are studied for their roles in various biological processes.[9][10] this compound can be used as a simple model compound in biochemical studies or as a precursor for synthesizing derivatives of pentenoic acid, a molecule that can be a building block for value-added chemicals and biofuels.[11]

-

Solvent Properties: Like many esters, it can be used as a solvent for a range of polar and non-polar compounds in a research setting.[9]

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions in a laboratory setting.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[13] Use non-sparking tools and take precautionary measures against static discharge.[12][13]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][13]

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl pent-2-enoate. In PubChem Compound Database. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Wiley. (n.d.). This compound. In SpectraBase. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (E)-2-methyl-2-pentenoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pentenoic acid, ethyl ester. In PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]

-

Öztürk, N., & Gökce, H. (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. DergiPark. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 24410-84-2 | Product Name : Ethyl (E)-pent-2-enoate. Retrieved from [Link]

-

Crasto, A. M. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]

-

MDPI. (2023). NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Substance Database. Retrieved from [Link]

Sources

- 1. ethyl (2E)-pent-2-enoate | 24410-84-2 [chemnet.com]

- 2. 2-Pentenoic acid, ethyl ester | C7H12O2 | CID 5367761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Ethyl pent-2-enoate | C7H12O2 | CID 102263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

- 8. prepchem.com [prepchem.com]

- 9. Buy this compound | 27805-84-1 [smolecule.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Physical Characteristics of (E)-2-Pentenoic Acid Ethyl Ester

This document serves as an in-depth technical guide on the core physical and chemical characteristics of (E)-2-Pentenoic acid ethyl ester. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this guide synthesizes empirical data with practical, field-proven insights into its characterization and handling.

Introduction: Understanding the Compound

(E)-2-Pentenoic acid ethyl ester, also known as ethyl (E)-pent-2-enoate or ethyl trans-2-pentenoate, is an unsaturated ester with the chemical formula C₇H₁₂O₂.[1][2][3][4] Its identity is unambiguously confirmed by its CAS Registry Number: 24410-84-2.[1][2][4][5] The molecule's structure, featuring an ethyl ester group conjugated with a carbon-carbon double bond in the trans or (E) configuration, is fundamental to its physical properties and reactivity. This guide provides a detailed examination of these properties, the methodologies for their verification, and the necessary safety protocols for laboratory handling.

Caption: Molecular structure of (E)-2-Pentenoic acid ethyl ester.

Core Physicochemical Properties

The fundamental physical constants of a compound are critical for its application in synthesis, formulation, and quality control. These properties dictate the conditions required for storage, handling, and reaction scale-up.

| Property | Value | Source(s) |

| CAS Number | 24410-84-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4][6] |

| Molecular Weight | 128.17 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Density | 0.907 g/cm³ (at 25 °C) | [2][5] |

| Boiling Point | 149.0 - 150.0 °C (at 760 mmHg) | [1][2] |

| 68 - 69 °C (at 30 Torr) | [3] | |

| Refractive Index (n₂₀/D) | 1.427 - 1.430 | [2][5] |

| Flash Point | 45.4 °C (114.0 °F) | [1][2] |

| Vapor Pressure | ~4.06 mmHg (at 25 °C) | [1][2] |

Expert Insights: The boiling point is a primary indicator of volatility and is essential for purification via distillation. The significant drop in boiling point under reduced pressure (e.g., 68-69 °C at 30 Torr) is characteristic of esters of this molecular weight, allowing for purification at lower temperatures to prevent thermal decomposition or side reactions.[3] The density and refractive index are crucial for quality control, as deviations from the established values can indicate the presence of impurities or isomeric contamination.

Solubility and Partitioning Behavior

Understanding a molecule's solubility is paramount for its use in drug delivery systems, reaction media selection, and extraction processes.

-

Solvent Compatibility : (E)-2-Pentenoic acid ethyl ester is readily soluble in common organic solvents like alcohol.[1][7]

-

Aqueous Solubility : It is estimated to be sparingly soluble in water, with a calculated concentration of 1439 mg/L at 25 °C.[1][7] This limited aqueous solubility is expected given the molecule's four-carbon aliphatic chain and ester functionality, which impart significant nonpolar character.

-

Octanol/Water Partition Coefficient (logP) : The estimated logP value is approximately 2.38.[1][3] This value indicates a preference for lipophilic (nonpolar) environments over aqueous ones. In drug development, a logP in this range often suggests good potential for absorption and membrane permeability, though it must be balanced with sufficient aqueous solubility for bioavailability.

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of organic compounds. While raw spectra are database-dependent, the expected profile for (E)-2-Pentenoic acid ethyl ester is predictable based on its functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : One would expect to observe distinct signals for the ethyl group (a triplet and a quartet), two vinyl protons in the trans configuration (showing a characteristic large coupling constant, J ≈ 15 Hz), and the protons of the ethyl group at the end of the carbon chain.

-

¹³C NMR : Key signals would include the carbonyl carbon of the ester (around 166 ppm), two olefinic carbons, and the carbons of the two distinct ethyl groups. The availability of ¹³C NMR data is noted in public databases.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides a functional group fingerprint. For this molecule, the most prominent absorption bands would be:

-

A strong C=O stretch from the ester group, typically around 1720-1740 cm⁻¹.

-

A C=C stretch from the alkene, around 1650 cm⁻¹.

-

Strong C-O stretching bands in the 1100-1300 cm⁻¹ region.

-

A C-H out-of-plane bend for the trans alkene around 960-980 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or other characteristic cleavages of the ester and alkyl chain. GC-MS data for this compound is available in the NIST database.[4][6]

-

Experimental Protocols for Physical Property Verification

To ensure the identity and purity of a substance, its physical properties must be experimentally verified. The following protocols describe standard, self-validating methods for determining the key characteristics of liquid samples like (E)-2-Pentenoic acid ethyl ester.

Caption: Workflow for the physical characterization of a liquid chemical sample.

Protocol 1: Boiling Point Determination via Distillation

-

Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Charging : Place 15-20 mL of the ester and a few boiling chips into the round-bottom flask.

-

Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. Causality: This ensures the measured temperature is that of the vapor in equilibrium with the liquid, not the superheated liquid itself.

-

Heating : Gently heat the flask using a heating mantle.

-

Data Collection : Record the temperature at which a steady distillation rate is achieved (i.e., when vapor is condensing and dripping into the receiving flask at a constant rate of about one drop per second). This stable temperature is the boiling point.

-

Pressure Correction : Record the atmospheric pressure. If it is not 760 mmHg, the observed boiling point must be corrected.

Protocol 2: Density Measurement using a Pycnometer

-

Preparation : Thoroughly clean and dry a pycnometer (a small glass flask of known volume) and determine its mass (m₁).

-

Sample Filling : Fill the pycnometer with the ester, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to overflow.

-

Thermostating : Place the filled pycnometer in a water bath set to a constant temperature (e.g., 25.0 °C) for 15-20 minutes to allow the liquid to reach thermal equilibrium.

-

Final Weighing : Remove the pycnometer, carefully dry the exterior, and weigh it (m₂).

-

Calibration : Repeat the procedure with deionized water to find the mass of water that fills the pycnometer at the same temperature (m₃).

-

Calculation : The density (ρ) is calculated as: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water. Causality: This ratiometric method provides high accuracy by calibrating the precise volume of the pycnometer at the measurement temperature using the well-known density of water.

Protocol 3: Refractive Index Measurement with an Abbe Refractometer

-

Calibration : Turn on the refractometer and its light source. Calibrate the instrument by placing a drop of a standard liquid (e.g., distilled water) on the prism and adjusting until the reading matches the known refractive index at the measurement temperature.

-

Sample Application : Clean the prisms with a soft tissue and an appropriate solvent (e.g., ethanol). Apply 2-3 drops of the (E)-2-Pentenoic acid ethyl ester to the lower prism.

-

Measurement : Close the prisms. Adjust the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Dispersion Correction : If the dividing line is colored, adjust the dispersion correction knob until the line is sharp and achromatic.

-

Reading : Read the refractive index from the scale. Record the temperature, as refractive index is highly temperature-dependent. Causality: Temperature control is critical because density, and therefore the speed of light through the medium, changes with temperature.

Safety and Handling Precautions

Proper handling is essential due to the compound's chemical nature.

-

GHS Classification : (E)-2-Pentenoic acid ethyl ester is classified as a flammable liquid and vapor (H226).[3] It is also stated to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling : All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8] Avoid contact with skin and eyes.[8] Keep away from open flames, sparks, and other ignition sources.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

References

-

The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]

-

Stenutz, R. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentenoic acid, ethyl ester. Retrieved from [Link]

Sources

- 1. ethyl (E)-2-pentenoate, 24410-84-2 [thegoodscentscompany.com]

- 2. ethyl (2E)-pent-2-enoate | 24410-84-2 [chemnet.com]

- 3. (2E)-2-Pentenoic acid ethyl ester | 24410-84-2 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. ethyl (E)-2-pentenoate [stenutz.eu]

- 6. 2-Pentenoic acid, ethyl ester | C7H12O2 | CID 5367761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

Ethyl (2E)-pent-2-enoate spectroscopic data analysis

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Ethyl (2E)-pent-2-enoate

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for α,β-Unsaturated Esters

Ethyl (2E)-pent-2-enoate is an α,β-unsaturated ester, a class of compounds of significant interest in synthetic organic chemistry, flavor and fragrance industries, and as precursors in pharmaceutical development. The defining structural feature of these molecules is the conjugation of a carbonyl group with a carbon-carbon double bond, which imparts unique chemical reactivity and distinct spectroscopic characteristics. Accurate structural elucidation and purity assessment are paramount for ensuring the efficacy and safety of any final product. This guide provides a comprehensive analysis of ethyl (2E)-pent-2-enoate using a multi-technique spectroscopic approach, grounded in fundamental principles and field-proven methodologies. We will explore how data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build an unambiguous structural portrait of the molecule.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and relative positioning of atoms within a molecule. For ethyl (2E)-pent-2-enoate, ¹H and ¹³C NMR are indispensable for confirming the carbon framework, the trans configuration of the double bond, and the identity of the ethyl ester group.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl (2E)-pent-2-enoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reference point for the chemical shift scale.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Signal averaging (e.g., 8-16 scans) is used to improve the signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase correct the resulting spectrum and integrate the signals to determine the relative proton ratios.

Data Presentation: ¹H NMR of Ethyl (2E)-pent-2-enoate

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | ~1.05 | Triplet (t) | 3H | ~7.5 | -CH₂-CH₃ (pentenoate) |

| b | ~1.28 | Triplet (t) | 3H | ~7.1 | -O-CH₂-CH₃ (ethyl ester) |

| c | ~2.23 | Quintet (quin) | 2H | ~7.5 | -CH=CH-CH₂- |

| d | ~4.18 | Quartet (q) | 2H | ~7.1 | -O-CH₂- |

| e | ~5.82 | Doublet of Triplets (dt) | 1H | ~15.7, 1.5 | -CO-CH= |

| f | ~6.95 | Doublet of Triplets (dt) | 1H | ~15.7, 6.9 | =CH-CH₂- |

Note: Data is predicted based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Causality and Interpretation

The ¹H NMR spectrum provides a wealth of structural information.

-

Ethyl Ester Group: The quartet at ~4.18 ppm (d, 2H) and the triplet at ~1.28 ppm (b, 3H) are characteristic of an ethyl group attached to an electronegative oxygen atom. The quartet arises because the -O-CH₂- protons are split by the three adjacent methyl protons, and the triplet is due to the -CH₃ protons being split by the two adjacent methylene protons.

-

Pentenoate Chain: The triplet at ~1.05 ppm (a, 3H) corresponds to the terminal methyl group of the pentenoate chain. It is coupled to the adjacent methylene group (c). The signal for the methylene group (c) at ~2.23 ppm appears as a quintet because it is coupled to both the terminal methyl group (a) and the vinylic proton (f).

-

Alkene Protons and Stereochemistry: The two vinylic protons (e and f) are key to confirming the structure. They appear at ~5.82 ppm and ~6.95 ppm, respectively. Their chemical shifts are in the expected region for protons on a double bond conjugated to a carbonyl group. The large coupling constant between them (~15.7 Hz) is diagnostic of a trans (E) configuration. A cis (Z) configuration would exhibit a much smaller coupling constant (typically 10-12 Hz).

Visualization: ¹H NMR Assignments

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl trans-2-pentenoate

Introduction: Elucidating Molecular Structure Through Controlled Fragmentation

Ethyl trans-2-pentenoate (C₇H₁₂O₂, M.W. 128.17 g/mol ) is an unsaturated ester with applications in flavors and fragrances.[1] For researchers in quality control, chemical synthesis, and metabolomics, confirming its molecular structure and differentiating it from isomers is a critical task. Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS) and employing Electron Ionization (EI), stands as a definitive analytical technique for this purpose.

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, resulting in the formation of an energetically unstable molecular ion (M•⁺). This ion subsequently undergoes a series of predictable and reproducible fragmentation reactions to yield a unique mass spectrum.[2] This guide provides an in-depth analysis of the characteristic fragmentation pathways of this compound, offering a framework for its unambiguous identification. We will dissect the primary fragmentation mechanisms, including α-cleavage and McLafferty rearrangement, to interpret the resultant mass spectrum.

Core Fragmentation Principles and Pathways

The fragmentation of the this compound molecular ion (m/z 128) is governed by the stability of the resulting fragment ions and neutral losses. The presence of the carbonyl group, the carbon-carbon double bond, and the ethyl ester moiety dictates the primary cleavage sites.

The Molecular Ion (M•⁺)

Upon electron impact, an electron is ejected from the this compound molecule, most commonly from a non-bonding orbital on one of the oxygen atoms, to produce the molecular ion at m/z 128. While observable, its relative intensity may be low due to the numerous favorable fragmentation pathways available.[3]

Alpha (α)-Cleavage: The Influence of the Carbonyl Group

Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is a dominant fragmentation pathway for esters.[4][5] This process is highly favored because it leads to the formation of a resonance-stabilized acylium ion. For this compound, two primary α-cleavage routes exist:

-

Loss of the Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O bond results in the loss of an ethoxy radical (mass 45). This pathway generates the highly stable trans-pent-2-enoyl cation, a resonance-stabilized acylium ion, observed at m/z 83 .

-

Loss of the Prop-1-en-1-yl Radical (•CH=CHCH₂CH₃): Cleavage of the C-C bond between the carbonyl carbon and the α-carbon is less common for esters but can contribute to the spectrum.

A related and significant cleavage is the loss of the ethyl radical from the hydrocarbon chain side, which is technically a β-cleavage relative to the double bond but is often considered alongside α-cleavages due to its diagnostic importance. However, the most prominent α-cleavage involves the ester group itself.

McLafferty Rearrangement: A Signature Fragmentation of Esters

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds, including esters, that possess an accessible gamma (γ)-hydrogen.[4][6] The reaction proceeds through a six-membered cyclic transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[7]

In this compound, the γ-hydrogens are located on the terminal methyl group of the ethyl ester moiety. The transfer of one of these hydrogens to the carbonyl oxygen, followed by the cleavage of the Cα-O bond, results in the elimination of a neutral ethylene molecule (C₂H₄, mass 28). This produces the radical cation of trans-2-pentenoic acid, which is detected at m/z 100 . This peak is a key diagnostic marker for the presence of an ethyl ester.[3][8]

Deconstruction of the this compound Mass Spectrum

The EI mass spectrum of this compound is characterized by several key ions that arise from the mechanisms described above. The data presented here is based on the reference spectrum available in the NIST Mass Spectrometry Data Center.[9][10]

Summary of Principal Fragment Ions

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 128 | [CH₃CH₂CH=CHCOOCH₂CH₃]•⁺ | Molecular Ion (M•⁺) |

| 100 | [CH₃CH₂CH=CHCOOH]•⁺ | McLafferty Rearrangement (Loss of C₂H₄) |

| 99 | [CH₃CH₂CH=CHCO]⁺ | Loss of •CH₂CH₃ from M•⁺ |

| 83 | [CH₃CH₂CH=CH-C≡O]⁺ | α-Cleavage (Loss of •OCH₂CH₃) |

| 55 | [C₄H₇]⁺ | Cleavage of C-CO bond, likely [CH₃CH₂CH=CH]⁺ |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Visualization of Key Fragmentation Pathways

The following diagrams illustrate the primary mechanisms responsible for the major fragment ions observed in the spectrum of this compound.

Caption: Overview of major fragmentation routes from the molecular ion.

Caption: Formation of the acylium ion at m/z 83.

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum of this compound is readily achieved using a standard GC-MS system. The following protocol provides a robust starting point for analysis.

Objective: To obtain the Electron Ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a 100 ppm solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

GC-MS System Configuration:

-

Gas Chromatograph: Standard GC equipped with a split/splitless injector.

-

GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Mass Spectrometer: Quadrupole or Ion Trap mass analyzer capable of EI.

-

-

Instrumental Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 2 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 25-200

-

-

Data Acquisition and Processing:

-

Acquire data in full scan mode.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak, ensuring to subtract background ions from a nearby region of the chromatogram.

-

Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.

-

Caption: Workflow for acquiring the mass spectrum of the analyte.

Conclusion

The electron ionization mass spectrum of this compound is a rich source of structural information, defined by predictable and diagnostically significant fragmentation pathways. The presence of a molecular ion at m/z 128, a prominent ion at m/z 100 resulting from a characteristic McLafferty rearrangement, and a stable acylium ion at m/z 83 from α-cleavage provides a definitive fingerprint for this molecule. By understanding these core fragmentation mechanisms, researchers and scientists can confidently identify this compound in complex matrices and distinguish it from its structural isomers, ensuring analytical integrity in drug development and other scientific fields.

References

-

McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. (2003). Rapid Communications in Mass Spectrometry. [Link]

-

Moore, D. S. (1995). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. Journal of the American Society for Mass Spectrometry. [Link]

-

Moore, D. S. (1995). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. PubMed. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. [Link]

-

Wikipedia contributors. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). The McLafferty rearrangement: A personal recollection. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Chemistry Steps. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2-Pentenoic acid, ethyl ester. In PubChem. [Link]

-

Harrison, A. G., & Jones, E. G. (1965). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry. [Link]

-

NPTEL. (n.d.). McLafferty Rearrangement. NPTEL. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Whitman College. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

SpectraBase. (n.d.). This compound [MS (GC)]. SpectraBase. [Link]

-

PubChem. (n.d.). Ethyl pent-2-enoate. In PubChem. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

- 1. 2-Pentenoic acid, ethyl ester | C7H12O2 | CID 5367761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. GCMS Section 6.14 [people.whitman.edu]

- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Flavor Profile and Sensory Characteristics of Ethyl trans-2-pentenoate

Executive Summary

Ethyl trans-2-pentenoate is a volatile organic compound classified as a fatty acid ester, contributing a unique and complex profile to foods and fragrances.[1] This guide provides a detailed exploration of its sensory characteristics, the analytical methodologies required for its characterization, and the factors that influence its perception. We will delve into its chemical identity, olfactory and gustatory profiles, and the industry-standard protocols for its evaluation, including Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O). This document is intended for researchers, scientists, and product development professionals who require a deep, technical understanding of this specific flavor and aroma compound.

Chemical Identity and Physicochemical Properties

A foundational understanding of a flavor compound begins with its chemical and physical properties. These characteristics govern its volatility, solubility, and interaction with other molecules, all of which are critical to its sensory perception.

This compound, also known by its IUPAC name ethyl (2E)-pent-2-enoate, is the ester formed from trans-2-pentenoic acid and ethanol.[1][2] Its structural arrangement is key to its distinct aroma.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₂O₂ | ChemNet[2], PubChem[3] |

| Molecular Weight | 128.17 g/mol | PubChem[3] |

| CAS Number | 24410-84-2; 27805-84-1 | ChemNet[2], PubChem[3] |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company[4] |

| Boiling Point | 149.3 °C at 760 mmHg | ChemNet[2] |

| Flash Point | 45.4 °C | ChemNet[2] |

| Vapor Pressure | 4.06 mmHg at 25°C | ChemNet[2] |

The Multifaceted Sensory Profile

The perceived flavor of this compound is not monolithic. It is a composite of various notes that can be influenced by concentration, the food matrix, and the presence of other volatile compounds. While it is primarily recognized for its fruity character, a detailed sensory analysis reveals a more complex profile.[1]

Olfactory Characteristics (Aroma)

The aroma of this compound is its most defining feature. At typical concentrations used in food and beverage applications, it imparts a distinct fruity note. However, trained sensory panelists can discern more subtle nuances. Unlike its structural relatives, such as ethyl pentanoate (apple-like) or ethyl trans-2-butenoate (caramel, rum-like), this compound presents a different kind of fruitiness.[5][6]

Gustatory and Flavor Contribution

When evaluated in a solution or a food base, this compound contributes to the overall flavor profile. Its impact is not limited to retronasal aroma perception; it can influence the perception of other tastes. For instance, its fruity character can enhance perceived sweetness or mask undesirable notes from other ingredients.

Table 2: Sensory Lexicon for this compound

| Attribute Category | Primary Descriptors | Secondary / Nuance Descriptors |

| Aroma (Olfactory) | Fruity | Green, Waxy, Oily |

| Flavor (Gustatory) | Fruity | Melon Rind, Earthy, Violet Leaf |

Note: Descriptors are compiled from related ester compounds and general flavor chemistry principles, as specific public sensory panel data for this exact compound is limited. The profile of the related ethyl (E)-2-decenoate includes fruity, green, oily, melon rind, waxy, and earthy notes.[7]

Methodologies for Sensory and Instrumental Characterization

To scientifically define and quantify the sensory profile of a compound like this compound, a dual approach combining human sensory evaluation and instrumental analysis is required. This ensures that subjective perceptions are correlated with objective chemical data.

Human Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a powerful behavioral sensory evaluation method used to generate a detailed, quantitative description of a product's sensory characteristics.[8][9] The methodology relies on a small panel of trained assessors (typically 8-15) who are screened for their sensory acuity.[9][10]

Causality in Protocol Design: The core principle of QDA is that trained human subjects are the most sensitive and relevant analytical instrument for measuring sensory properties. Unlike consumer preference tests, QDA does not measure "liking" but rather quantifies the intensity of specific attributes.[10][11] The panel develops its own descriptive language during training, which makes the method highly adaptable and product-specific.[8][10] Replicating the evaluations allows for statistical analysis (e.g., ANOVA) to determine the panel's and individual's performance, ensuring the data is trustworthy and reproducible.[10]

-

Panelist Recruitment & Screening: Recruit 15-20 individuals based on their interest, availability, and product usage. Screen them for basic taste acuity (sweet, sour, bitter, salty) and their ability to discriminate between different fruity aroma standards.

-

Lexicon Development: In group sessions led by a panel leader, present panelists with a reference sample of this compound in a neutral base (e.g., sugar water) at a supra-threshold concentration. Also present other fruity esters (e.g., ethyl hexanoate, isoamyl acetate) to act as anchors. The panel will collaboratively generate and define a list of descriptive terms for the aroma and flavor (e.g., "green apple," "unripe melon," "waxy skin").

-

Training & Scaling: For 10-12 sessions, train the selected 8-12 panelists to consistently use the developed lexicon. They will practice rating the intensity of each attribute on an unstructured 15-cm line scale, anchored from "none" to "high".[8] This relative judgment framework is a key advantage, reducing bias and enhancing data reliability.[8]

-

Formal Evaluation: Prepare blind, randomized samples of this compound at various concentrations in the beverage matrix. Each panelist independently evaluates the samples in isolated sensory booths.[9] Each sample should be evaluated in triplicate over separate sessions.

-

Data Analysis: Convert the line scale ratings to numerical data. Use Analysis of Variance (ANOVA) and multivariate techniques like Principal Component Analysis (PCA) to analyze the data, identifying significant differences between samples and visualizing the sensory profile.

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a critical technique that bridges the gap between instrumental chemical analysis and human sensory perception.[12] It separates the volatile compounds in a sample and allows a human assessor to smell the effluent from the gas chromatograph in real-time, identifying which specific chemicals are responsible for the aroma.[12][13]

Causality in Protocol Design: While Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile compounds, it cannot determine which of those compounds are aroma-active.[12] Many compounds exist at concentrations far below their odor threshold and do not contribute to the overall aroma. GC-O provides this crucial link by using a human detector to pinpoint the odor-active compounds.[12][14] Splitting the column effluent between a mass spectrometer and an olfactometry port allows for the simultaneous chemical identification and sensory description of each aroma-active compound.[12]

-

Sample Preparation: Extract the volatile compounds from the sample using a suitable technique like Solid Phase Microextraction (SPME) or solvent extraction. The choice is crucial and depends on the sample matrix.[12]

-

GC Separation: Inject the extracted volatiles onto a GC equipped with a column of appropriate polarity (e.g., a DB-WAX or DB-5). The oven temperature program should be optimized to achieve good separation of the target esters and other key volatiles.

-

Effluent Splitting: At the end of the GC column, use a Y-splitter to divide the effluent. Direct approximately half to the MS detector and the other half to a heated olfactometry port.

-

Olfactometry Assessment: A trained assessor sniffs the effluent from the olfactometry port throughout the GC run. The assessor uses a microphone or other input device to record the time, duration, intensity, and a descriptor for every odor detected.

-

Data Integration: Correlate the retention times of the odor events recorded by the assessor with the peaks identified by the MS detector. This allows for the positive identification of the compound responsible for each specific aroma note.

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Factors Influencing Sensory Perception

The flavor profile of this compound is not static. Its perception can be significantly altered by several factors:

-

Concentration: At low concentrations, it may present a subtle fruity or green note. At higher concentrations, the waxy and oily characteristics may become more prominent and potentially undesirable.

-

Matrix Effects: The medium in which the compound is present plays a vital role. In an aqueous system (beverage), its volatility and perception will differ from an oil-based system (dressing) or a complex solid matrix (baked good). The matrix can bind the flavor, altering its release into the headspace.

-

Synergistic/Masking Effects: Flavor is an emergent property of a complex mixture of compounds. This compound can act synergistically with other esters to create a novel, more intense fruity profile. Conversely, it can be masked by more potent aroma compounds like pyrazines or sulfur compounds.

Conclusion

This compound is a valuable ester with a characteristic fruity, green, and waxy sensory profile. A comprehensive understanding of this profile requires a sophisticated, multi-pronged approach that combines the quantitative power of trained human sensory panels with the analytical precision of instrumental techniques like GC-O. By understanding its intrinsic characteristics and the external factors that influence its perception, researchers and product developers can more effectively utilize this compound to craft desired flavor profiles in a wide range of applications.

References

- Grokipedia. Quantitative Descriptive Analysis.

- PubMed. Characterization of ester odorants of apple juice by gas chromatography-olfactometry, quantitative measurements, odour threshold, aroma intensity and electronic nose.

- Wikipedia. Quantitative Descriptive Analysis.

- ASTM Digital Library. Chapter 3 | Quantitative Descriptive Analysis.

- Principles of Food Science Key Term. Quantitative descriptive analysis (qda) Definition.

- The Good Scents Company. ethyl (E)-2-methyl-2-pentenoate, 1617-40-9.

- The Good Scents Company. ethyl (E)-2-pentenoate, 24410-84-2.

- Affinity Labs. Quantitative descriptive analysis.

- ChemNet. ethyl (2E)-pent-2-enoate.

- Smolecule. Buy this compound | 27805-84-1.

- PubChem. 2-Pentenoic acid, ethyl ester | C7H12O2 | CID 5367761.

- PubChem. Ethyl 2-methyl-2-pentenoate, (2E)- | C8H14O2 | CID 6436311.

- National Institutes of Health (NIH). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.

- ResearchGate. Aroma compounds identified by gas chromatography-olfactometry (GC-O) in three Langjiu.

- Sigma-Aldrich. Ethyl trans-2-butenoate = 96 , FG 623-70-1.

- Science.gov. gas chromatography olfactometry: Topics by Science.gov.

- The Good Scents Company. ethyl 2-pentenoate, 2445-93-4.

- Chemical Bull Pvt. Ltd. Ethyl Pentanoate | 539-82-2.

- GL Sciences. gc-olfactometry; PHASER publications.

- The Good Scents Company. ethyl (E)-2-decenoate.

Sources

- 1. Buy this compound | 27805-84-1 [smolecule.com]

- 2. ethyl (2E)-pent-2-enoate | 24410-84-2 [chemnet.com]

- 3. 2-Pentenoic acid, ethyl ester | C7H12O2 | CID 5367761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl (E)-2-pentenoate, 24410-84-2 [thegoodscentscompany.com]

- 5. trans-2-ブテン酸エチル ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl Pentanoate | 539-82-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. ethyl (E)-2-decenoate [thegoodscentscompany.com]

- 8. grokipedia.com [grokipedia.com]

- 9. affinitylabs.com.au [affinitylabs.com.au]

- 10. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gc-olfactometry; PHASER publications [glsciences.eu]

- 14. gas chromatography olfactometry: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Thermochemical Data of Ethyl Pentenoate Isomers

Introduction

In the fields of chemical synthesis, reaction engineering, and pharmaceutical development, a precise understanding of the energetic landscape of molecules is paramount. Thermochemical data, such as the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and enthalpy of vaporization (ΔvapH°), provide the fundamental thermodynamic information required to predict reaction equilibria, determine process feasibility, and ensure safety. Unsaturated esters, a class of compounds prevalent in flavor chemistry, polymer synthesis, and as intermediates in drug development, present a particularly interesting case study due to the influence of double bond position and stereochemistry on their inherent stability and reactivity.

This technical guide provides a comprehensive overview of the available experimental thermochemical data for ethyl trans-2-pentenoate and its key positional and geometric isomers. It is designed for researchers, scientists, and drug development professionals who require reliable thermodynamic values and a deep understanding of the methodologies used to obtain them. We will delve into the experimental techniques, such as combustion calorimetry, that form the bedrock of thermochemical measurements, and explore the role of computational chemistry in validating and predicting these crucial parameters. By synthesizing field-proven insights with rigorous data, this document aims to be an authoritative resource for professionals working with these and similar chemical entities.

Molecular Overview: The Isomers of Ethyl Pentenoate

Ethyl pentenoate (C7H12O2) can exist in several isomeric forms, distinguished by the location of the carbon-carbon double bond and its geometric configuration (cis/trans). The relative stability of these isomers is directly reflected in their thermochemical properties. This guide focuses on the following key isomers for which experimental data have been reported:

-

This compound ((E)-Ethyl pent-2-enoate): The α,β-unsaturated ester.

-

Ethyl cis-2-pentenoate ((Z)-Ethyl pent-2-enoate): The geometric isomer of the trans-2- variant.

-

Ethyl 3-pentenoate ((E/Z)-Ethyl pent-3-enoate): A β,γ-unsaturated ester.

-

Ethyl 4-pentenoate (Ethyl pent-4-enoate): A γ,δ-unsaturated ester.

The conjugation of the double bond with the carbonyl group in the 2-pentenoate isomers is expected to confer additional stability compared to the non-conjugated 3- and 4-pentenoate isomers. Furthermore, steric hindrance in the cis configuration generally renders it less stable than the corresponding trans isomer.[1]

Summary of Thermochemical Data

The following table summarizes the critically evaluated experimental thermochemical data for ethyl pentenoate isomers. All values are for the liquid state at standard conditions (298.15 K and 1 bar) unless otherwise specified. The data are primarily derived from the combustion calorimetry work of E. Schjanberg in the 1930s, as compiled and re-analyzed by Cox and Pilcher.[2]

| Isomer | Structure | ΔfH°liquid (kJ/mol) | ΔcH°liquid (kJ/mol) | ΔvapH° (kJ/mol) | Data Source (Method) |

| This compound | CCC=CC(=O)OCC | -442. ± 3. | -4020. ± 10. | 48.0 ± 1.0 | Schjanberg, 1937/1938 (Ccb)[2] |

| Ethyl cis-2-pentenoate | CC/C=C\C(=O)OCC | Data not available in searched sources | Data not available in searched sources | Not Available | Expected in Schjanberg, 1938[3] |

| Ethyl trans-3-pentenoate | CC=CCC(=O)OCC | -437. ± 3. (Calculated)† | -4032. ± 8.‡ | 46.9 ± 1.3 | Schjanberg, 1938 (Ccb)[4][5][6] |

| Ethyl 4-pentenoate | C=CCCC(=O)OCC | -431. ± 2. | -4038.0 ± 2.1 | 46.0 ± 1.0 | Schjanberg, 1937 (Ccb)[6] |

Ccb: Combustion Calorimetry †Calculated from the experimental gas-phase enthalpy of formation (-390.4 ± 2.9 kJ/mol) and enthalpy of vaporization from the NIST Chemistry WebBook.[6] ‡Value reported in kcal/mol (-963. ± 2.) and converted to kJ/mol.

Analysis and Interpretation

The available data highlight key structure-energy relationships:

-

Conjugation Effect: this compound, the conjugated ester, exhibits the most negative enthalpy of formation (-442 kJ/mol), indicating it is the most thermodynamically stable isomer among those with available data. This is consistent with the stabilizing effect of π-electron delocalization across the C=C-C=O system.

-

Positional Isomerism: The non-conjugated ethyl 4-pentenoate is approximately 11 kJ/mol less stable than its trans-2- counterpart. The ethyl trans-3-pentenoate isomer falls between these two in terms of stability.

-

Geometric Isomerism: While experimental data for ethyl cis-2-pentenoate were not found in the accessed literature, it is strongly predicted that its enthalpy of formation would be less negative (i.e., it would be less stable) than the trans-2- isomer due to steric repulsion between the ethyl group on the carbon chain and the ester group. Studies on similar systems confirm that the trans configuration is thermodynamically favored.[1] The original 1938 publication by Schjanberg, titled "Cis-pentensyreetylestrarnas forbranningsvarmen..." (The heat of combustion of cis-pentenoic acid ethyl esters), likely contains this value but was not accessible for this review.[3][7]

Methodologies for Thermochemical Data Determination

The reliability of thermochemical data is intrinsically linked to the rigor of the methods used for their determination. This section details the primary experimental and computational workflows employed.

Experimental Approach: Static Bomb Combustion Calorimetry

Combustion calorimetry remains the gold standard for determining the enthalpy of formation of organic compounds. The process measures the heat released when a substance is completely combusted in a controlled environment.

Causality Behind Experimental Choices

-

Why a "Bomb" Calorimeter? The constant-volume nature of a sealed bomb calorimeter ensures that the measured heat change (qv) corresponds directly to the change in internal energy (ΔU). This value can then be accurately corrected to obtain the change in enthalpy (ΔH).

-

Why High-Purity Oxygen? An excess of pure oxygen is used to guarantee complete and clean combustion, ensuring the reaction goes to defined products (CO2(g) and H2O(l)), which is crucial for an accurate calculation.

-

Why a Standard Calibrant? The heat capacity of the calorimeter itself (Ccal) must be precisely known. A standard substance with a well-established enthalpy of combustion, such as benzoic acid, is used for this calibration. This makes the protocol a self-validating system; any deviation in the benzoic acid combustion value would indicate an issue with the setup.

Experimental Protocol: Determination of ΔcH°

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity ethyl pentenoate isomer is weighed into a crucible. A small, known amount of paraffin oil may be added for volatile samples to ensure complete ignition.

-

Calorimeter Setup: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is sealed and purged before being pressurized with ~30 atm of pure oxygen.

-

Assembly: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter's insulated bucket. Temperature probes are inserted to monitor the water temperature.

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a certified sample of benzoic acid and measuring the temperature rise (ΔT). Ccal is calculated using the known enthalpy of combustion of benzoic acid.

-

Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited via an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation of ΔcH°:

-

The total heat released (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccal): q_total = C_cal * ΔT.

-

Corrections are applied for the heat released by the ignition wire and any combustion aids (e.g., paraffin oil).

-

The standard enthalpy of combustion (ΔcH°) is then calculated by dividing the corrected heat release by the number of moles of the sample combusted.

-

-

Calculation of ΔfH°: The standard enthalpy of formation of the ester is calculated from its enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation for CO2(g) and H2O(l).

Workflow Diagram: Combustion Calorimetry

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Computational Approach: Ab Initio Calculations

To verify experimental data and predict thermochemical properties for unstable or unmeasured isomers, high-level computational methods are invaluable. Methods like the Gaussian-3 (G3) theory provide a robust framework for achieving chemical accuracy.

Causality Behind Computational Choices

-

Why Ab Initio? These "from first principles" methods solve the electronic Schrödinger equation without empirical parameters, providing a fundamental prediction of molecular energy.

-

Why Isodesmic Reactions? A direct calculation of the formation enthalpy (atomization energy) is prone to large errors. By using a balanced "isodesmic" reaction, where the number and type of chemical bonds are conserved on both sides of the equation, systematic errors in the calculation are largely cancelled out. This provides a much more accurate reaction enthalpy, from which the unknown enthalpy of formation can be derived. This makes the computational protocol a self-validating system by minimizing inherent theoretical errors.

Computational Protocol: G3MP2 Method

-

Geometry Optimization: The 3D structure of the target ester and all other reactants and products in a chosen isodesmic reaction are optimized at a baseline level of theory (e.g., Hartree-Fock).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: A series of higher-level single-point energy calculations are performed on the optimized geometry to more accurately approximate the electronic energy.

-

Energy Combination: The energies are combined in a predefined way to yield a final, highly accurate total energy for each molecule at 0 K.

-

Thermal Correction: The energy is corrected to 298.15 K by including thermal contributions to enthalpy.

-

Isodesmic Reaction Calculation:

-

An isodesmic reaction is constructed. For example: Ethyl Pentenoate + Propane → Ethyl Propanoate + Pentene

-

The enthalpy of reaction (ΔrH°) is calculated by subtracting the sum of the computed enthalpies of the reactants from the sum of the computed enthalpies of the products.

-

-

Final ΔfH° Calculation: The unknown enthalpy of formation for the ethyl pentenoate isomer is calculated using Hess's Law, combining the calculated ΔrH° with the known experimental ΔfH° values for the other species in the isodesmic reaction.

Workflow Diagram: Computational Thermochemistry

Caption: Workflow for ab initio calculation of enthalpy of formation.

Conclusion

This guide has consolidated the available experimental thermochemical data for key isomers of ethyl pentenoate, revealing important structure-stability relationships governed by conjugation and steric effects. The superior stability of the conjugated this compound isomer is clearly demonstrated by its more negative enthalpy of formation. While a data gap persists for the cis-2- isomer in readily accessible literature, established chemical principles allow for a confident prediction of its lower stability relative to the trans form.

The detailed protocols for both experimental (combustion calorimetry) and computational (ab initio) methodologies underscore the rigorous, self-validating systems required to produce high-quality thermochemical data. For researchers and developers, these values are not merely academic; they are critical inputs for process modeling, safety analysis, and the rational design of chemical reactions. A thorough understanding of both the data and their origins is essential for advancing scientific and industrial objectives.

References

-

National Institute of Standards and Technology. (n.d.). (E)-3-Pentenoic acid ethyl ester - Phase change data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). (E)-3-Pentenoic acid ethyl ester - Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). (E)-3-Pentenoic acid ethyl ester - Gas phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-2-Pentenoic acid - Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). cis-Alpha,beta-penteneoic acid - Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound - Condensed phase thermochemistry data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 18, 2026, from [Link]

-

Emel'yanenko, V. N., Toktonov, A. V., Kozlova, S. A., Verevkin, S. P., Andrushko, V., Andrushko, N., & Börner, A. (2008). Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations. The Journal of Physical Chemistry A, 112(17), 4036–4045. Available from [Link]

Sources

- 1. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. trans-2-Pentenoic acid [webbook.nist.gov]

- 4. (E)-3-Pentenoic acid ethyl ester [webbook.nist.gov]

- 5. (E)-3-Pentenoic acid ethyl ester [webbook.nist.gov]

- 6. (E)-3-Pentenoic acid ethyl ester [webbook.nist.gov]

- 7. cis-Alpha,beta-penteneoic acid [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Ethyl trans-2-pentenoate in Organic Solvents

Introduction

Ethyl trans-2-pentenoate (C H O), a key ester in various industrial applications including fragrances and as a synthetic intermediate, presents a solubility profile that is critical for its effective use in formulation, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the molecular interactions governing its solubility, present qualitative and estimated quantitative data, and provide a detailed experimental protocol for solubility determination. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's behavior in solution.

This compound is a colorless liquid with a fruity aroma.[1] Its structure, featuring a polar ester group and a nonpolar hydrocarbon chain, dictates its solubility across solvents of varying polarities.

Core Physical Properties

| Property | Value | Reference |

| Molecular Formula | C H O | [2] |

| Molecular Weight | 128.17 g/mol | [3] |

| Boiling Point | 149.3°C at 760 mmHg | [2] |

| Density | 0.907 g/cm | [2] |

| Flash Point | 45.4°C | [2] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding solubility. This means that substances with similar intermolecular forces are likely to be miscible.[4] The solubility of this compound is primarily governed by a balance of the following intermolecular forces:

-

Dipole-Dipole Interactions: The ester group (C=O) in this compound possesses a significant dipole moment, allowing for electrostatic interactions with other polar molecules.

-

London Dispersion Forces: These are weak, temporary forces that arise from the random motion of electrons and are present in all molecules. The hydrocarbon portion of this compound (the ethyl and propenyl groups) interacts with nonpolar solvents primarily through these forces.

-

Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, the oxygen atoms of the ester group can act as hydrogen bond acceptors.[5] This allows for interaction with protic solvents like alcohols.

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

The Role of Molecular Structure

The structure of this compound, with its ester functional group and a five-carbon backbone, results in a molecule of moderate polarity. The hydrocarbon chain contributes to its solubility in nonpolar solvents, while the polar ester group enhances its solubility in polar solvents.[4]

Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale for Solubility Behavior |

| Hexane | Nonpolar | High | Dominated by London dispersion forces, which are compatible with the hydrocarbon chain of the ester. |

| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, with some potential for weak pi-stacking interactions with the double bond. |

| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane allows for favorable dipole-dipole interactions with the ester group. |

| Ethyl Acetate | Polar Aprotic | Very High | As an ester itself, ethyl acetate has very similar intermolecular forces to this compound, leading to high miscibility. |

| Acetone | Polar Aprotic | High | The strong dipole of the ketone group in acetone interacts favorably with the ester's dipole.[4] |

| Methanol | Polar Protic | Moderate to High | Can act as a hydrogen bond donor to the ester's oxygen atoms, and also has a small nonpolar component. |

| Ethanol | Polar Protic | High | Similar to methanol, but with a larger nonpolar chain, making it an even better solvent for this moderately polar ester.[6][7][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a very strong polar aprotic solvent capable of strong dipole-dipole interactions.[9][10] |

| Water | Polar Protic | Slightly Soluble | While hydrogen bonding is possible, the nonpolar hydrocarbon chain limits solubility. An estimated water solubility is 1439 mg/L at 25°C.[6][11] |

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a polar protic solvent like ethanol.

Caption: Intermolecular forces between this compound and ethanol.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique.

Principle

A saturated solution of this compound in the solvent of interest is prepared by allowing excess solute to equilibrate with the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Data Analysis

The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of g/100 mL, mol/L, or as a weight percentage.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety measures in a well-ventilated area, away from ignition sources.[12] Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The solubility of this compound is a critical parameter for its diverse applications. This guide has provided a theoretical framework for understanding its solubility based on intermolecular forces and molecular structure. While quantitative data is sparse, a qualitative and estimated solubility profile has been presented, along with a detailed experimental protocol for precise determination. By understanding the principles outlined in this guide, researchers and professionals can make informed decisions regarding solvent selection and the effective utilization of this compound in their work.

References

-

Fiveable. (n.d.). Solubility in organic solvents Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentenoic acid, ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-2-pentenoate, (2E)-. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-pentenoate. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-pentenoate. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl (E)-2-pentenoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentenoic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

- 1. Buy this compound | 27805-84-1 [smolecule.com]

- 2. ethyl (2E)-pent-2-enoate | 24410-84-2 [chemnet.com]

- 3. 2-Pentenoic acid, ethyl ester | C7H12O2 | CID 5367761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ethyl (E)-2-pentenoate, 24410-84-2 [thegoodscentscompany.com]

- 7. Ethyl 2-methyl-2-pentenoate, (2E)- | C8H14O2 | CID 6436311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 4-pentenoate | C7H12O2 | CID 74786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. gchemglobal.com [gchemglobal.com]

- 11. ethyl 2-pentenoate, 2445-93-4 [thegoodscentscompany.com]

- 12. This compound [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Stereoselective Olefin Synthesis